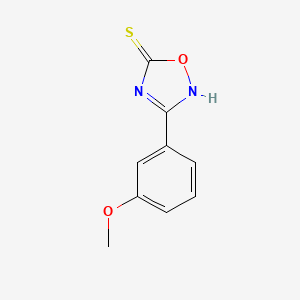
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Overview
Description
“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 66416-74-8 . It has a molecular weight of 282.09 . The IUPAC name for this compound is methyl 6-bromo-2-hydroxy-4-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is 1S/C11H8BrNO3/c1-16-11(15)8-5-10(14)13-9-3-2-6(12)4-7(8)9/h2-5H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a solid at room temperature .Scientific Research Applications
Pharmaceutical Research: Antimicrobial Agents
The quinoline core of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is known for its antimicrobial properties. It serves as a precursor in the synthesis of various quinolone antibiotics. These compounds are particularly effective against bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication .
Material Science: Organic Light-Emitting Diodes (OLEDs)
In material science, this compound is used in the development of OLEDs. The quinoline moiety can be incorporated into the emissive layer of OLEDs, contributing to the electron-transporting properties and enhancing the overall efficiency of the device .
Chemical Synthesis: Building Block for Heterocyclic Compounds
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate acts as a versatile building block for the synthesis of various heterocyclic compounds. Its reactivity allows for the introduction of different functional groups, leading to a wide range of biologically active molecules .
Cancer Research: Antitumor Activity
Quinoline derivatives exhibit potential antitumor activity. They can interfere with the growth and proliferation of cancer cells. Research is ongoing to develop new cancer therapies based on quinoline structures, with this compound serving as a key intermediate .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic studies to help identify and quantify similar compounds in various samples .
Biological Studies: Enzyme Inhibition
The compound is also studied for its enzyme inhibition properties. It can serve as an inhibitor for certain enzymes, providing a pathway to study the enzyme’s role in biological processes and potential therapeutic applications .
Safety and Hazards
properties
IUPAC Name |
methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKAAWDFGPMTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022080 | |
| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate | |
CAS RN |
145369-93-3 | |
| Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145369-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



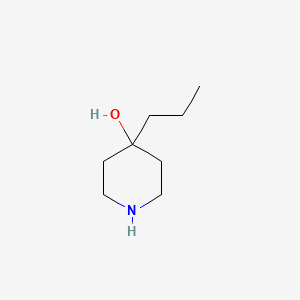
![1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1453771.png)
![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1453772.png)



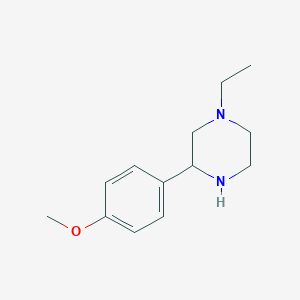

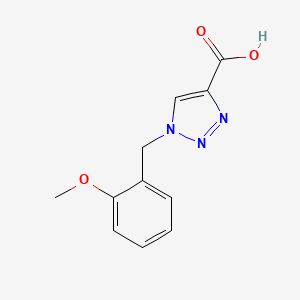
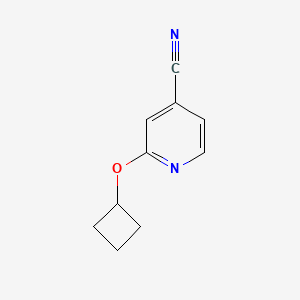
![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453788.png)
![2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1453789.png)

